![molecular formula C15H20N4OS B6448111 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine CAS No. 2640960-15-0](/img/structure/B6448111.png)
1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
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Description
“1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine” is a compound that falls under the category of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are widely distributed in nature, including in amino acids, purines, and many other natural products . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of extensive research . For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .
Molecular Structure Analysis
The molecular structure of “1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine” would be characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains an oxan-4-yl group and a pyrrolidin-3-amine group attached to the pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific substituents present in the molecule . For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
Future Directions
The future directions for research on “1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Additionally, studies could investigate their potential applications in various therapeutic areas, given the wide range of biological activities exhibited by pyrimidine derivatives .
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been shown to target various enzymes and receptors, including tyrosine kinase and cyclin-dependent kinase (cdk4) . These targets play crucial roles in cellular signaling pathways that regulate growth and survival .
Mode of Action
Compounds with a similar pyridopyrimidine structure have been found to inhibit their targets, such as tyrosine kinase and cdk4, by binding to them . This binding can lead to changes in the targets’ activity, potentially disrupting the signaling pathways they are involved in .
Biochemical Pathways
Similar compounds have been shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival, and its disruption can lead to changes in these processes .
Pharmacokinetics
Similar compounds have been reported to have good lipophilicity, which allows them to easily diffuse into cells . This property can significantly impact the compound’s bioavailability .
Result of Action
Similar compounds have been shown to inhibit the growth of human tumor xenografts in animal models . This suggests that the compound may have potential antitumor effects.
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-5-19(12-2-6-20-7-3-12)9-11(1)18-14-13-4-8-21-15(13)17-10-16-14/h4,8,10-12H,1-3,5-7,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBYKMIYZTIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=C3C=CSC3=NC=N2)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine |
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